Gadobutrol (hydrate)

Description

BenchChem offers high-quality Gadobutrol (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadobutrol (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

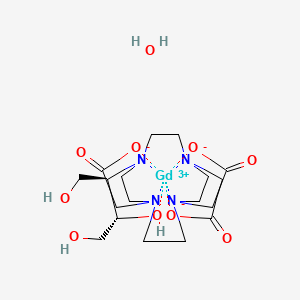

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H33GdN4O10 |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate |

InChI |

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1 |

InChI Key |

LAKUDJWFTFYTQQ-FXUMYAARSA-K |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3] |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] |

Origin of Product |

United States |

Gadolinium Free Alternatives:there is a Growing Effort to Develop Effective Contrast Agents Based on Other Metal Ions or Entirely New Mechanisms.appliedradiology.com

Manganese(II) and Iron(III) Chelates: Both Mn²⁺ and Fe³⁺ are paramagnetic ions and are being explored as alternatives to Gd³⁺. acs.orgbohrium.com The challenge lies in designing chelates that provide high stability and relaxivity for these endogenous metals. acs.orgbohrium.com

Chemical Exchange Saturation Transfer (CEST) Agents: This novel approach uses diamagnetic molecules with exchangeable protons to generate MRI contrast without the need for a metal ion. appliedradiology.comacs.org This technology could potentially offer a new class of contrast agents with different mechanisms of action.

Future research will focus on balancing the need for high diagnostic efficacy with superior chemical stability, aiming to create the next generation of safer and more informative MRI contrast agents.

Advanced Analytical Methodologies for Gadobutrol Hydrate Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and elemental composition of Gadobutrol (B1674391) (hydrate).

Mass Spectrometry (MS) is essential for confirming the molecular weight and assessing the purity of Gadobutrol (hydrate). Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to ionize the molecule and determine its mass-to-charge ratio drugbank.comresearchgate.net. For Gadobutrol, mass spectral analysis typically yields a protonated molecular ion [M+H]⁺ at m/z 606, confirming its expected molecular weight of approximately 604.7 g/mol for the anhydrous form googleapis.comnih.gov. MS can also detect and identify impurities or degradation products by their distinct mass-to-charge ratios, thereby contributing to a comprehensive purity profile.

Table 1: Mass Spectrometry Data for Gadobutrol

| Ion Type | Observed m/z | Interpretation | Reference |

| [M+H]⁺ | 606 | Protonated Gadobutrol molecule | googleapis.com |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive elemental analysis technique used to accurately quantify the Gadolinium (Gd) content in Gadobutrol. This method is crucial for quality control, ensuring the correct stoichiometric ratio of Gd to the chelating ligand. ICP-OES involves atomizing and exciting the sample in a high-temperature plasma, which then emits light at characteristic wavelengths corresponding to the elements present. The intensity of this emitted light is directly proportional to the concentration of the element drugbank.comresearchgate.netnews-medical.netacs.orgkcl.ac.uknih.gov. ICP-OES analysis has been used to validate results obtained from other techniques, such as HILIC-ESI-MS drugbank.comacs.org, and is a standard method for determining the metal content in pharmaceutical compounds.

Total Reflection X-Ray Fluorescence (TXRF) is a surface-sensitive technique employed for the ultra-trace elemental analysis of samples, including the detection of impurities in Gadobutrol (hydrate) researchgate.netnews-medical.netiaea.orgdergipark.org.trpsu.edu. In TXRF, an incident X-ray beam strikes a polished sample surface at a shallow angle, causing total reflection of the beam. This geometry minimizes background scattering from the sample matrix, significantly enhancing the sensitivity for trace elements. TXRF is capable of detecting elements at picogram levels, making it ideal for identifying residual catalysts, metal contaminants, or other trace inorganic impurities that may be present in the synthesized compound iaea.orgbruker.comhoriba.com. TXRF has also been compared with ICP-OES for the quantification of Gadolinium, demonstrating its utility in this regard kcl.ac.uk.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating Gadobutrol from its related substances and quantifying them, thereby establishing the compound's purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Gadobutrol (hydrate) and profiling its impurities. Reverse-phase HPLC, often employing columns like Phenomenex Phenyl-Hexyl C18, with mobile phases typically consisting of buffered aqueous solutions and organic modifiers such as acetonitrile, is commonly used researchgate.netbbrc.in. This method effectively separates Gadobutrol from synthesis-related impurities (e.g., impurities A, B, and C) and potential degradation products researchgate.netresearchgate.netbbrc.inmedwinpublishers.comijrpr.com.

Research has established stability-indicating HPLC methods capable of resolving Gadobutrol from its known impurities. These methods demonstrate good linearity over defined concentration ranges, with reported limits of detection (LOD) and quantification (LOQ) in the parts per million (ppm) range, ensuring sensitive detection of even minor contaminants researchgate.netbbrc.in. For instance, linearity for Gadobutrol has been observed in ranges such as 0.8314 – 30.21 ppm, with LODs as low as 0.1250 ppm and LOQs around 0.3788 ppm for specific impurities researchgate.netbbrc.in. Purity levels of synthesized Gadobutrol have been reported in the range of 90-95% via HPLC, indicating the importance of these methods for quality assessment googleapis.com.

Table 2: HPLC Method Performance for Gadobutrol and Impurities

| Analyte | Linearity Range (ppm) | LOD (ppm) | LOQ (ppm) | Reference |

| Gadobutrol | 0.8314 – 30.21 | 0.2739 | 0.8314 | bbrc.in |

| Impurity A | 3.2971 – 34.62 | 1.0881 | 3.2971 | bbrc.in |

| Impurity B | 0.3788 – 34.82 | 0.1250 | 0.3788 | bbrc.in |

| Impurity C | 2.9757 – 32.38 | 0.9820 | 2.9757 | bbrc.in |

| Gadobutrol | 0.8314 – 30.21 | 0.1250 | 0.3788 | researchgate.net |

| Impurity A | 3.2971 – 34.62 | (not specified) | (not specified) | researchgate.net |

| Impurity B | 0.3788 – 34.82 | (not specified) | (not specified) | researchgate.net |

| Impurity C | 2.9757 – 32.38 | (not specified) | (not specified) | researchgate.net |

Note: LOD and LOQ values may vary slightly between studies and specific method parameters.

Compound List:

Gadobutrol (hydrate)

Gadolinium (Gd³⁺)

Impurities A, B, C (specific structures not detailed in provided context)

Gel Permeation Chromatography (GPC) for Molecular Size and Aggregation

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique that separates molecules based on their hydrodynamic volume or molecular size. toray-research.co.jpmatestlabs.comijrpr.com In this method, a sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger molecules, which cannot penetrate the pores, elute more quickly, while smaller molecules that enter the pores spend more time within the column and elute later. toray-research.co.jpmatestlabs.comijrpr.com

GPC is instrumental in determining the molecular weight distribution of a sample and is particularly valuable for identifying the presence of molecular aggregates. Aggregates, being larger than individual molecules, will elute earlier in a GPC chromatogram, allowing for their detection and quantification. toray-research.co.jpmatestlabs.com While GPC is a standard technique for assessing aggregation in various macromolecules, specific research findings detailing the application of GPC to characterize molecular size and detect aggregation states of Gadobutrol (hydrate) were not extensively detailed within the provided search results. However, the principle of GPC makes it a suitable method for such investigations, providing insights into the homogeneity of the compound and the potential formation of larger molecular species.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

Crystallographic investigations of Gadobutrol (hydrate) have utilized single-crystal X-ray diffraction to reveal detailed insights into its solid-state molecular arrangement. These studies confirm the nine-coordinate geometry around the central gadolinium(III) ion, a key feature of its structure. Furthermore, crystal packing analysis highlights the role of intermolecular interactions, such as hydrogen bonding networks involving hydroxyl groups and coordinated water molecules, in stabilizing the solid-state structure of Gadobutrol (hydrate).

The polymorphic behavior of Gadobutrol (hydrate) has been particularly characterized through X-ray powder diffraction (PXRD). PXRD patterns serve as definitive fingerprints for identifying different crystalline phases. Research has identified distinct polymorphic forms of Gadobutrol (hydrate), notably:

| Polymorph Name | Hydration State | Key Characteristics |

| Polymorph I Monohydrate | Monohydrate | Exhibits characteristic diffraction peaks used for phase identification. |

| Polymorph II Monohydrate | Monohydrate | Identified as a distinct polymorph, typically present in lower quantities. |

The ability to distinguish between these polymorphs using PXRD is vital for ensuring batch-to-batch consistency and understanding potential variations in physical properties that may arise from different crystalline forms. americanpharmaceuticalreview.comugm.ac.id

Compound Name Table:

| Chemical Name | Abbreviation/Common Name |

| Gadobutrol | Gadobutrol (hydrate) |

Preclinical Mechanistic Investigations of Gadobutrol Hydrate in Model Systems

In Vitro Studies on Chelate Stability and Gadolinium Release

In vitro studies are essential for assessing the inherent stability of the gadobutrol (B1674391) complex and its propensity to release free gadolinium ions under various chemical and physiological conditions. The macrocyclic structure of gadobutrol is a key determinant of its stability.

Gadolinium-based contrast agents (GBCAs) are designed to maintain the chelation of the toxic Gd³⁺ ion to prevent its release into the body. Gadobutrol, due to its macrocyclic ligand structure, exhibits high thermodynamic and kinetic stability researchgate.netnih.govappliedradiology.comqeios.com. In vitro experiments have demonstrated that macrocyclic GBCAs, including gadobutrol, release negligible amounts of free gadolinium ions into human serum under physiological conditions (pH 7.4, 37°C) researchgate.netnih.gov. This high stability is attributed to the cage-like structure of the macrocyclic ligand, which strongly binds the gadolinium cation, making it less prone to dissociation compared to linear chelates nih.govgoogle.com. For instance, studies have indicated that gadobutrol possesses a kinetic inertia of approximately 18 hours under specific in vitro conditions, contrasting sharply with the instantaneous dissociation observed for some linear agents google.com.

The integrity of the gadobutrol complex can be influenced by various environmental factors, including pH and the presence of other metal ions or competing ligands. Gadobutrol is generally stable within a physiological pH range of 6.6 to 8.0 nih.govbayer.com. However, at pH values above 6, endogenous anions such as carbonate and phosphate (B84403) can interact with free Gd³⁺, potentially leading to precipitation nih.gov. Furthermore, transmetallation, where endogenous metal ions like Zn²⁺ and Cu²⁺ displace Gd³⁺ from the chelate, is a recognized pathway for gadolinium release nih.govroyalsocietypublishing.orgmdpi.com. Studies investigating metal exchange reactions show that while macrocyclic complexes like gadobutrol are significantly more resistant to these effects than linear chelates, they can still be influenced by these factors under specific conditions mdpi.comresearchgate.net. The presence of certain biological molecules, such as proteins, has also been suggested to potentially accelerate dechelation qeios.com.

Ligand exchange reactions, particularly transmetallation, are critical in assessing the in vivo stability of GBCAs. In vitro studies have examined the kinetics of these reactions, comparing the exchange rates of gadolinium from different chelates with endogenous metal ions. For gadobutrol, the macrocyclic structure provides a robust defense against rapid transmetallation mdpi.com. While spontaneous dissociation and catalyzed dissociation pathways exist, the rate constants for these processes are significantly lower for macrocyclic agents compared to linear ones, indicating a much slower release of gadolinium mdpi.com. The stability constants and dissociation rates are key parameters used to predict the in vivo behavior and potential for gadolinium release nih.govmdpi.com.

In Vivo Distribution and Elimination Studies in Animal Models

In vivo studies in animal models are crucial for understanding how gadobutrol is absorbed, distributed, metabolized, and excreted by the body, providing essential data on its pharmacokinetic profile and potential for tissue accumulation.

Following intravenous administration in animal models, gadobutrol distributes rapidly within the extracellular space bayer.comdrugbank.com. Studies have consistently shown that gadolinium-based contrast agents, including gadobutrol, are primarily eliminated unchanged via the kidneys nih.govbayer.comdrugbank.compatsnap.com.

Research comparing different GBCAs in animal models has highlighted differences in tissue deposition. For instance, a study in sheep that received a single dose of various GBCAs, including gadobutrol, found that macrocyclic agents resulted in significantly lower gadolinium concentrations in organs like the kidney and liver compared to linear agents ten weeks post-injection. Specifically, mean gadolinium concentrations in the kidney and liver following gadobutrol administration were not significantly elevated compared to control animals researchgate.netrsna.org.

Another study in rats, after repeated administration, reported lower gadolinium retention in brain tissue for gadobutrol (1.6 μg/g) compared to linear agents such as gadodiamide (B1674392) hydrate (B1144303) (6.9 μg/g) pmda.go.jp. While gadolinium can be retained in various tissues such as the brain, bone, and liver for extended periods, macrocyclic agents like gadobutrol generally demonstrate a lower propensity for deposition compared to their linear counterparts nih.govmdpi.comaimspress.com.

Table 1: Mean Gadolinium Concentrations in Sheep Tissues 10 Weeks Post-Single GBCA Injection

| Organ | Gadobutrol (ng/g) | Gadoteridol (B1662839) (ng/g) | Gadoterate (B1198928) Meglumine (B1676163) (ng/g) | Linear GBCAs (ng/g) | Control (ng/g) |

| Kidney | 86 (31, 141) | Not specified | Not specified | 502 (270, 734) | Not specified |

| Liver | 21 (4, 39) | Not specified | Not specified | 445 (202, 687) | Not specified |

| Deep Cerebellar Nuclei (DCN) | 10 (9, 12) | Not specified | Not specified | 30 (20, 41) | Not specified |

Note: Values for Gadobutrol are presented as mean (95% CI). Data for linear GBCAs represent the higher end of concentrations observed. Specific comparisons between macrocyclic agents were not always detailed in the source for all organs. researchgate.netrsna.org

The primary route of elimination for gadobutrol in preclinical models is renal excretion, with the compound being excreted largely unchanged nih.govbayer.comdrugbank.compatsnap.comfda.gov. Studies indicate that over 90% of an administered dose is eliminated via the urine within 12 hours in healthy subjects nih.govbayer.comdrugbank.compatsnap.com. Renal clearance is comparable to that of inulin, suggesting elimination occurs primarily through glomerular filtration bayer.comdrugbank.com. Extra-renal elimination is considered negligible nih.govbayer.comdrugbank.compatsnap.com. In rats, over 90% of the dose was renally excreted, with fecal excretion accounting for only 1-2% fda.gov. The pharmacokinetic profile of gadobutrol in animals typically shows a rapid distribution phase followed by elimination, with a half-life in the range of 1.3 to 2.7 hours in various animal models, depending on the specific study and species bayer.comdrugbank.com.

Compound List:

Gadobutrol (hydrate)

Gadolinium (Gd³⁺)

DTPA (Diethylenetriaminepentaacetic acid)

DTPA-BMA (Diethylenetriaminepentaacetic acid-bis(methylamide))

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

HP-DO3A (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)

Assessment of Gadolinium Deposition in Animal Tissues

Preclinical studies have investigated the fate of gadolinium (Gd) following administration of GBCAs, including gadobutrol, in animal models. These investigations aim to understand tissue distribution and retention patterns.

Research in rodent models has indicated that gadolinium can deposit in various tissues, including the skin. Comparative studies suggest that macrocyclic GBCAs, such as gadobutrol, may exhibit lower levels of skin deposition compared to linear GBCAs researchgate.netfda.gov. For instance, in rat studies, after a recovery period of 28 days, no gadolinium was detected in the skin of animals treated with gadoteridol, and the levels observed after gadobutrol administration were noted to be significantly higher than those seen with gadoteridol or gadoterate researchgate.net. Another study examining rat skin deposition at 35 and 364 days post-administration found that gadobutrol resulted in higher Gd levels compared to gadoteridol fda.gov. While gadolinium deposition has been observed, particularly in the skin, the clinical relevance of these preclinical findings, especially concerning potential long-term effects, remains an active area of research researchgate.netresearchgate.net.

Table 1: Comparative Gadolinium Deposition in Rat Skin

| Agent | Time Point Post-Administration | Tissue | Relative Gadolinium Deposition | Source |

| Gadobutrol | 35 days | Skin | Higher | fda.gov |

| Gadoteridol | 35 days | Skin | Lower | fda.gov |

| Gadoterate | 35 days | Skin | Higher than Gadoteridol | researchgate.net |

| Gadobutrol | 364 days | Skin | Higher | fda.gov |

| Gadoteridol | 364 days | Skin | Significantly lower | researchgate.netfda.gov |

| Gadoterate | 364 days | Skin | Higher than Gadoteridol | researchgate.net |

| Gadobutrol | 28 days post-recovery | Skin | Higher | researchgate.net |

| Gadoteridol | 28 days post-recovery | Skin | No Gadolinium detected | researchgate.net |

Novel Delivery Systems for Gadobutrol (Hydrate) in Preclinical Research

The development of novel delivery systems for gadobutrol aims to enhance its pharmacokinetic profile, improve targeting capabilities, and potentially increase its contrast-enhancing efficacy. These strategies often involve encapsulating gadobutrol within nanocarriers or functionalizing existing systems.

Encapsulation in Liposomal Carriers and Nanoparticles

Research has explored the encapsulation of gadolinium chelates, including gadobutrol, within various nanocarrier systems, such as liposomes and artificial virus-like envelopes (AVEs). These approaches are designed to control the release and distribution of the contrast agent. For example, studies have successfully encapsulated gadobutrol into AVE-based liposomal carriers, creating systems that can be visualized by MRI and exhibit T1-shortening effects researchgate.net. These liposomal formulations can be engineered to achieve specific sizes, such as around 100 nm, for improved circulation and targeting researchgate.netkcl.ac.uk. The incorporation of gadolinium-chelating lipids into liposomal formulations has been shown to empower these nanoparticles with MRI contrast enhancement capabilities kcl.ac.uk.

Functionalization of Delivery Systems with Targeting Moieties

To achieve site-specific delivery and enhance the diagnostic utility of gadobutrol-loaded nanocarriers, researchers have functionalized these systems with targeting moieties. For instance, liposomal carriers containing gadobutrol have been equipped with bioresponsive peptides, such as cyclic RGD peptides, which target specific integrins like αvβ3, known to be present on tumor endothelium and certain tumor cells researchgate.netresearchgate.net. This active targeting strategy aims to concentrate the contrast agent at disease sites, potentially improving diagnostic accuracy and reducing off-target effects researchgate.netmdpi.com. Other targeting ligands, including antibodies and aptamers, are also being explored for similar purposes in nanomedicine researchgate.netmdpi.com.

In Vitro and Ex Vivo Evaluation of Enhanced Contrast Properties

The efficacy of novel gadobutrol delivery systems is rigorously evaluated through in vitro and ex vivo studies assessing their contrast-enhancing properties. For example, the T1 relaxation times of gadobutrol-containing liposomal carriers have been assessed before and after degradation in vitro, as well as following receptor-mediated cellular uptake researchgate.net. Such evaluations help determine the relaxivity and signal enhancement capabilities of the encapsulated agent.

In comparative preclinical studies, experimental contrast agents have been evaluated against standard agents like gadobutrol. One study compared an experimental high-relaxivity gadolinium chelate (P03277) with gadobutrol in a rat model of hepatic colorectal cancer metastases and through in vitro relaxometry measurements researchgate.net. The results demonstrated that P03277 exhibited significantly higher contrast-to-noise ratios, lesion enhancement, and signal-to-noise ratios in both in vivo and in vitro assessments compared to gadobutrol researchgate.net. In vitro relaxivity measurements showed that P03277 possessed markedly higher R1 relaxivity (8.6 mM⁻¹s⁻¹) than gadobutrol (4.2 mM⁻¹s⁻¹) researchgate.net. These findings highlight the potential for novel formulations or agents to offer superior contrast enhancement over established agents like gadobutrol.

Table 2: In Vitro and In Vivo Contrast Enhancement Comparison

| Agent | Evaluation Type | Metric | Value | Source |

| Gadobutrol | In Vitro Relaxivity (R1) | 4.2 mM⁻¹s⁻¹ | researchgate.net | |

| P03277 | In Vitro Relaxivity (R1) | 8.6 mM⁻¹s⁻¹ | researchgate.net | |

| Gadobutrol | In Vivo (Rat Model) | Initial % Lesion Enhancement (LE) | 84% | researchgate.net |

| P03277 | In Vivo (Rat Model) | Initial % Lesion Enhancement (LE) | 156% | researchgate.net |

| Gadobutrol | In Vivo (Rat Model) | Final % Lesion Enhancement (LE) | 36% | researchgate.net |

| P03277 | In Vivo (Rat Model) | Final % Lesion Enhancement (LE) | 63% | researchgate.net |

| Gadobutrol | In Vivo (Rat Model) | SNRtumor | Lower | researchgate.net |

| P03277 | In Vivo (Rat Model) | SNRtumor | Significantly Higher | researchgate.net |

| Gadobutrol | In Vivo (Rat Model) | SNRliver | Lower | researchgate.net |

| P03277 | In Vivo (Rat Model) | SNRliver | Significantly Higher | researchgate.net |

| Gadobutrol | In Vivo (Rat Model) | Contrast-to-noise ratio | Lower | researchgate.net |

| P03277 | In Vivo (Rat Model) | Contrast-to-noise ratio | Significantly Higher | researchgate.net |

Compound Name List:

Gadobutrol

Gadolinium (Gd)

Gadoteridol

Gadoterate

Gadodiamide

Gd-DTPA

Gd-DTPA-EOB

Gd-BOPTA

P03277

Computational and Theoretical Chemistry of Gadobutrol Hydrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) and related quantum mechanical (QM) methods are foundational for understanding the electronic structure and bonding characteristics of chemical complexes. While direct DFT calculations on the entire Gadobutrol-Gd(III) complex in solution are computationally intensive, QM methods are crucial for parameterizing the force fields used in molecular dynamics (MD) simulations. For instance, the AMOEBA polarizable force field, employed in advanced simulations of Gadobutrol (B1674391), is developed using QM calculations to accurately describe electrostatic interactions, polarization, and other quantum mechanical effects acs.org. These QM calculations, often involving optimizations at levels such as MP2/6–311G(1d,1p), provide accurate geometries and energies for the ligand (DO3A-butrol) itself, which are essential for building reliable models of the complex acs.org. DFT studies on other gadolinium compounds, such as gadolinium nitride (GdN) and gadolinium oxide nanoparticles, have successfully elucidated their electronic structures, bonding, and defect properties, demonstrating the utility of DFT in characterizing Gd-based materials arxiv.orgunl.edu.

Analysis of Electron Spin Properties of Gadolinium(III) in the Complex

The paramagnetic properties of Gadolinium(III) (Gd³⁺) are central to its function as an MRI contrast agent. Gd³⁺ possesses a 4f⁷ electronic configuration, resulting in a half-filled f-shell and a high spin state (S = 7/2) acs.orgmdpi.comresearchgate.netnih.govmdpi.com. This electronic configuration leads to a relatively long electron spin relaxation time, which is crucial for efficient nuclear spin relaxation and thus for contrast enhancement nih.gov. The interaction of the Gd³⁺ ion with the ligand field environment results in zero-field splitting (ZFS), an effect that significantly influences the electron spin relaxation dynamics. For Gd(III) complexes, the ZFS is typically described by an axially symmetric tensor with a single constant, D. Studies using High-Frequency-High-Field Electron Paramagnetic Resonance (HF-EPR) on Gd(III) complexes have determined ZFS parameters, with values for D on the order of 570 MHz being reported for related Gd(III) chelates researchgate.net. These parameters are vital for accurately simulating the Nuclear Magnetic Relaxation Dispersion (NMRD) profiles and understanding the relaxivity mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide invaluable insights into the dynamic behavior of Gadobutrol in aqueous environments, including its conformational flexibility, interactions with solvent molecules, and the rates of key dynamic processes that govern its relaxivity.

Modeling of Rotational Dynamics (τR) and Water Exchange (τm)

The relaxivity of Gadobutrol is profoundly influenced by two key dynamic parameters: the rotational correlation time (τR) of the complex and the water residence time or exchange time (τm) of inner-sphere water molecules. Molecular dynamics simulations and experimental NMRD (Nuclear Magnetic Relaxation Dispersion) profiles are used to model these parameters. While specific τR and τm values for Gadobutrol itself are not explicitly detailed in the provided snippets, studies on related Gd(DO3A) complexes provide relevant insights. For instance, a dimeric Gd(III) complex with DO3A ligands exhibited a rotational correlation time (τR) of approximately 250 ps, which enhances proton relaxivity by increasing the time scale of paramagnetic interaction nih.gov. The water exchange rate constant (kex) for such dimeric complexes was found to be around 1.0 x 10⁶ s⁻¹ with an activation enthalpy (ΔH‡) of approximately 30.0 kJ mol⁻¹ nih.gov. Simulations of relaxivity (r1) demonstrate a strong dependence on both τR and τm, underscoring their importance in contrast agent design uni-mainz.de. The theoretical framework for understanding these dynamics is essential for predicting and optimizing the performance of GBCAs nih.govresearchgate.net.

In Silico Ligand Design and Optimization for Future Contrast Agents

The field of contrast agent development is driven by the need for agents with enhanced efficacy, improved safety profiles, and tailored pharmacokinetic properties. Computational and theoretical chemistry are indispensable tools in achieving these goals, enabling researchers to predict molecular behavior and optimize ligand structures before extensive experimental synthesis.

Prediction of Stability and Relaxivity Parameters

The efficacy of Gadolinium-based contrast agents (GBCAs) like Gadobutrol is primarily quantified by their relaxivity (r1), which measures their ability to accelerate the longitudinal relaxation rate of surrounding water protons researchgate.netnih.gov. Understanding and predicting these properties computationally is key to advancing contrast agent technology.

Advanced computational techniques, most notably molecular dynamics (MD) simulations employing quantum-based polarizable force fields such as AMOEBA, are now capable of predicting the ¹H NMR longitudinal relaxivity (r1) of Gadobutrol with high fidelity and without the need for adjustable parameters acs.orgacs.orgresearchgate.net. These simulations offer detailed molecular-level insights into the mechanisms governing relaxivity, including the significant contribution of outer-shell water, which has been shown to account for approximately 50% of the total relaxivity for Gadobutrol acs.orgacs.org. Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, analyzed in conjunction with SBM theory, are vital for dissecting the specific contributions of various dynamic parameters to relaxivity aip.orgnih.gov. Theoretical investigations suggest that novel MRI contrast agents could be developed with relaxivity values 50-100 times greater than those of current clinical Gadolinium-chelate complexes aip.org. Experimental relaxivity values for Gadobutrol (Gd-DO3A-butrol) in human whole blood at physiological temperature (37°C) typically range around 4.6 mM⁻¹s⁻¹ at 1.5 T, with values varying across different agents and magnetic field strengths bayer.cauzh.ch.

The stability of Gd-based contrast agents is critical to prevent the release of toxic Gd³⁺ ions. This stability is determined by both thermodynamic stability and kinetic inertness, with kinetic inertness—the resistance to dissociation over time—being a more significant predictor of in vivo Gd³⁺ release d-nb.info. Computational methods, including the development of classical force fields for MD simulations, are instrumental in studying the internal mobility of chelates and the kinetics of water exchange epfl.chacs.org. These simulations can characterize the dynamics of water molecules within hydration spheres and elucidate how chelate structures influence these processes epfl.chacs.org. Furthermore, ab initio molecular dynamics and quantum chemistry calculations can yield fundamental parameters like hyperfine interaction and Zero Field Splitting, providing deeper insights into the behavior of Gd complexes researchgate.net. Macrocyclic ligand structures generally confer superior kinetic stability compared to their linear counterparts, a characteristic that computational modeling can effectively predict and optimize d-nb.infonih.govresearchgate.net. For instance, dissociation half-lives under acidic conditions, a key metric for kinetic inertness, can be computationally modeled and compared across various agents researchgate.net.

Design of Novel Ligands with Tailored Hydration and Kinetic Properties

The strategic design of ligands is paramount for enhancing the performance of MRI contrast agents, enabling the fine-tuning of critical properties such as relaxivity, stability, and pharmacokinetic behavior d-nb.info. Computational chemistry and in silico modeling play a pivotal role in guiding this intricate design process.

Hydration State (q) and Water Exchange (τm): A primary avenue for increasing relaxivity involves augmenting the hydration state (q), which represents the number of inner-sphere water molecules directly coordinated to the Gd³⁺ ion d-nb.info. While many clinically approved agents feature a hydration state of q=1, designs targeting higher relaxivity may incorporate ligands that accommodate a hydration state of q=2 researchgate.net. Computational studies, particularly MD simulations, are essential for investigating and predicting the water exchange kinetics (τm), a crucial determinant of efficient relaxation enhancement epfl.chacs.org. Modifications to ligand structures, such as altering substituents on amide groups, can be computationally explored to precisely tune these water exchange rates nih.gov.

Future Agent Design: The rational design of future contrast agents relies heavily on multiparametric approaches guided by computational predictions. For example, the development of Gadopiclenol exemplifies this by incorporating a macrocyclic, nonionic framework with a hydration state of q=2, steric constraints for enhanced stability, slowed rotational diffusion, and hydrophilic pendant arms to ensure solubility and safety researchgate.net. Computational chemists can explore vast chemical spaces to identify novel ligand scaffolds that optimize these critical parameters, paving the way for agents with superior relaxivity and enhanced stability.

Table 1: Comparative T1 Relaxivity of Gadolinium-Based Contrast Agents

| Contrast Agent | T1 Relaxivity (mM⁻¹s⁻¹) at 1.5 T (Human Whole Blood, 37°C) | T1 Relaxivity (mM⁻¹s⁻¹) at 3.0 T (Human Whole Blood, 37°C) | T1 Relaxivity (mM⁻¹s⁻¹) at 7.0 T (Human Whole Blood, 37°C) | Reference |

| Gd-DO3A-butrol (Gadobutrol) | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 | uzh.ch |

| Gd-DOTA | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 | uzh.ch |

| Gd-DTPA | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 | uzh.ch |

| Gd-BOPTA | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 | uzh.ch |

| Gd-EOB-DTPA | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 | uzh.ch |

Note: Relaxivity values are presented as mean ± standard deviation where available. L mmol⁻¹s⁻¹ is equivalent to mM⁻¹s⁻¹.

Table 2: Kinetic Inertness of Gadolinium Complexes

| Contrast Agent | Dissociation Half-Life (approx.) at pH 1.2, 37°C | Reference |

| Gadopiclenol | 20 ± 3 days | researchgate.net |

| Gadoterate (B1198928) | 4 ± 0.5 days | researchgate.net |

| Gadobutrol | 18 hours | researchgate.net |

| Gadodiamide (B1674392) | < 5 seconds | researchgate.net |

| Gadopentetate | < 5 seconds | researchgate.net |

List of Compounds Mentioned:

Gadobutrol (Gd-DO3A-butrol, Gadavist®)

Gadolinium (Gd, Gd³⁺)

Gd-DTPA (Magnevist®)

Gd-DOTA

Gd-DTPA-BMA

Gd-DTPA-BMEA

Gd-BOPTA (Gadobenate dimeglumine, MultiHance®)

Gd-EOB-DTPA

Gd-HP-DO3A

Gd-HOPO

Gd-TREN-1-Me-3,2-HOPO

Gd-DTPA-BSA

Gd₂O₃ nanoparticles

Gd-NM-PEG

Gadopiclenol

Gadoterate meglumine (B1676163) (Dotarem®)

Gadoteridol (B1662839) (ProHance®)

Gadodiamide

Gadopentetate

Conclusion and Future Research Directions

Summary of Key Research Findings on Gadobutrol (B1674391) (Hydrate)

Gadobutrol has been established in research as a second-generation gadolinium-based contrast agent (GBCA) distinguished by its unique chemical structure and physicochemical properties. It is a non-ionic, macrocyclic gadolinium(III) chelate. openaccessjournals.comnih.gov The central gadolinium ion (Gd³⁺) is tightly bound within a macrocyclic ligand, specifically 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A-butrol). acs.org This structure confers high kinetic and thermodynamic stability to the complex. nih.govresearchgate.net

A key finding is the high relaxivity of gadobutrol compared to other macrocyclic agents. openaccessjournals.comresearchgate.netnih.gov Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T₁ relaxation time of water protons, which is the fundamental mechanism for contrast enhancement in MRI. nih.gov Studies have consistently shown that gadobutrol exhibits significantly higher T₁ relaxivity in various media and across different magnetic field strengths. nih.gov This enhanced relaxivity is attributed to its molecular structure, including the presence of a trihydroxybutyl group which increases hydrophilicity, and the potential for intramolecular hydrogen bonding that reduces the rotational motion of the inner sphere water molecule. acs.orgnih.gov The macrocyclic nature of the chelate provides greater stability and a lower propensity for the in-vivo release of the toxic free Gd³⁺ ion compared to linear GBCAs. researchgate.net

The physicochemical profile of gadobutrol allows it to be formulated at a 1.0 mol/L concentration, which is double that of many other GBCAs. nih.govresearchgate.net This higher concentration, combined with its high relaxivity, results in a more compact injection bolus and improved dynamic image enhancement. nih.gov

Interactive Data Table: Physicochemical Properties of Gadobutrol

| Property | Value/Description | Source |

| Structure Type | Non-ionic, Macrocyclic | openaccessjournals.comnih.gov |

| Ligand | DO3A-butrol | acs.org |

| Concentration | 1.0 mol/L | nih.govresearchgate.net |

| T₁ Relaxivity (in plasma, 37°C, 1.5 T) | ~5.2 L/(mmol·s) | openaccessjournals.com |

| T₂ Relaxivity (in plasma, 37°C, 1.5 T) | ~6.1 L/(mmol·s) | openaccessjournals.com |

Q & A

Q. Which guidelines govern the design of Gadobutrol-related clinical trials?

How to formulate hypothesis-driven research questions on Gadobutrol's mechanistic interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.